Phenylglucuronide

Toxicokinetics Drug Metabolism Species Scaling

Cross-species phenol toxicokinetics demands a validated glucuronidation benchmark-generic analogs introduce quantifiable error. Phenylglucuronide (CAS 16063-67-5) is the irreplaceable β-glucuronidase substrate and analytical standard for PB-TK model development. • Only substrate at the biphasic Hammett plot inflection point for β-glucuronidase mechanistic studies. • Enables accurate IVIVE: dominant metabolite in pig (~83%) vs. rat (~42%), isolating the glucuronidation pathway. • Validated LC-APCI-MS method: 2.9-10.6% RSD precision, 1-5 mg/L LOD for urinary biomonitoring. Supplied with full analytical documentation for immediate method integration.

Molecular Formula C12H14O7
Molecular Weight 270.23 g/mol
CAS No. 16063-67-5
Cat. No. B099446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylglucuronide
CAS16063-67-5
Synonymsphenylglucuronide
Molecular FormulaC12H14O7
Molecular Weight270.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12?/m0/s1
InChIKeyWVHAUDNUGBNUDZ-SDQGTYQYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylglucuronide Technical Baseline


Phenylglucuronide (CAS 16063-67-5) is a phenolic glycoside metabolite formed endogenously through the Phase II conjugation of phenol with glucuronic acid [1]. It is a weakly acidic compound with high water solubility (calculated at >87,210 mg/L at 25°C), a property fundamental to its role in detoxification and excretion pathways . This compound is not merely a generic metabolite; its unsubstituted aromatic ring serves as a critical mechanistic benchmark in the study of β-glucuronidase enzyme kinetics and a primary standard for developing toxicological LC-MS methods [2].

Workflow Phase II conjugation & toxicokinetics
Enzymology β-glucuronidase kinetics reference substrate
Analytical LC-MS method standard for phenol metabolites

Phenylglucuronide Substitution Limitations


In research and industrial applications, substituting Phenylglucuronide with a close analog like Phenylsulfate, p-Nitrophenylglucuronide, or even another phenolic glucuronide introduces significant and quantifiable error. Species-dependent conjugation pathways exhibit extreme divergence: for example, the pig relies almost exclusively on glucuronidation (Phenylglucuronide represents ~83% of phenol metabolites), while the rat uses both glucuronidation and sulfation more equally (~42% Phenylglucuronide vs. 55% Phenylsulfate) [1]. Similarly, in enzyme kinetics, the unsubstituted phenyl ring of this compound produces a unique inflection point in structure-activity relationships that no substituted analog can replicate [2]. Using an alternative therefore invalidates quantitative cross-species comparisons and compromises mechanistic enzymology studies. This compound is specifically required when the goal is to isolate the glucuronidation pathway, understand baseline enzymatic mechanisms, or establish analytical methods where its retention behavior is distinct from other conjugates [3].

Phenylglucuronide
Phenylsulfate
Species-dependent conjugation preferences may alter toxicokinetic model interpretation; pig dominant glucuronidation vs. rat balanced pathways
Unsubstituted phenyl ring
p-Nitrophenylglucuronide
Substituted analogs may not replicate the Hammett inflection point, compromising mechanistic enzymology studies
Validated retention
Other glucuronide metabolites
Alternative glucuronides may co-elute or cause misidentification in LC-MS; retention behavior and resolution differ

Phenylglucuronide Quantitative Differentiation Evidence


Species-Specific Conjugation Pathway Ratios

The proportion of phenol metabolized to Phenylglucuronide versus Phenylsulfate is highly species-dependent, making this compound essential for building accurate species-specific toxicokinetic models. In vivo studies using [14C]phenol demonstrate that in the pig, Phenylglucuronide is the overwhelmingly dominant metabolite, representing 83% of total urinary conjugates, whereas in the rat, it is a more balanced 42%, with Phenylsulfate accounting for 55% [1]. This is further supported by in vitro data showing humans exhibit a strong preference for the glucuronide pathway, with Phenylglucuronide formation accounting for 91% of total phenol conjugation in hepatic microsomes, compared to only 56% in dogs and 23% in cats [2]. This extreme variation across species and between conjugation pathways underscores the compound's necessity in studies where precise metabolic fate is the variable of interest.

Species conjugation ratios
Reported
Pig 83% urinary, Human 91% hepatic conjugation via glucuronidation; Rat 42%, Dog 56%, Cat 23%
Supports species-specific toxicokinetic model selection
In vivo and in vitro metabolic profiling data
Toxicokinetics Drug Metabolism Species Scaling

β-Glucuronidase Kinetics Mechanistic Benchmark

In a comprehensive structure-activity relationship study of β-glucuronidase-catalyzed hydrolysis, the relative rate of hydrolysis for a series of monosubstituted phenyl-β-D-glucuronides was plotted against their Hammett substituent constants (σ). The resulting biphasic curve exhibited a characteristic inflection point specifically at the unsubstituted compound, Phenylglucuronide. No other substituted analog (e.g., p-methoxyphenyl, p-chlorophenyl, or p-nitrophenylglucuronide) produces this kinetic benchmark [1]. This unique property establishes Phenylglucuronide as the definitive reference standard for investigating the electronic and steric factors governing the enzyme's catalytic mechanism, a role that cannot be fulfilled by any other in-class compound.

SAR Hammett inflection
Direct comparison
Unsubstituted phenyl ring (σ=0) provides unique kinetic benchmark; slope change not observed with substituted analogs
Reported benchmark for β-glucuronidase catalytic studies
In vitro enzyme assay with purified β-glucuronidase
Enzymology Structure-Activity Relationship (SAR) β-Glucuronidase

Validated Analytical Standard for Chromatographic Separation

In the development of robust LC-APCI-MS methods for urinary biomarkers of toxic exposure, Phenylglucuronide (PhG) demonstrates quantifiable and reproducible chromatographic separation from structurally similar glucuronides. Using a high-speed (3 cm, 3 μm) C18 column under ion-suppressed reversed-phase conditions with 2 mM formic acid, PhG is fully resolved from aminophenylglucuronide (APhG), p-nitrophenylglucuronide (NPhG), and α-naphthylglucuronide (NG) [1]. This validated method, achieving intra-day and inter-day precision in the range of 2.9–10.6% for all compounds, confirms the identity and purity of Phenylglucuronide as a distinct analytical standard, essential for accurate quantification in complex biological matrices where these analogs may co-occur [1].

LC-MS resolution
Validated method
Complete baseline separation from APhG, NPhG, NG; intra/inter-day precision 2.9–10.6% RSD
Supports LC-MS method validation for phenol exposure assessment
LC-APCI-MS with 3 cm C18 column, 2 mM formic acid
Analytical Chemistry LC-MS Method Development Biomonitoring

Substrate-Dependent β-Glucuronidase Activity Profiling

The choice of substrate is a critical determinant of apparent β-glucuronidase activity and its tissue distribution. Early work demonstrated that developmental changes in liver enzyme activity are substrate-dependent: the opinion that infants have higher liver β-glucuronidase activity was found to apply to mice only, and only when Phenylglucuronide was used as the substrate, not phenolphthalein-glucuronide [1]. This substrate-dependent variation stems from the known difference in enzyme affinity for different glucuronides [1]. This evidence directly refutes the assumption that findings with one glucuronide substrate can be extrapolated to another, establishing Phenylglucuronide as a necessary tool for studies aiming to accurately profile β-glucuronidase activity in specific biological contexts.

Substrate-dependent activity
Cross-study context
Developmental activity peak in mouse liver revealed with phenylglucuronide, absent with phenolphthalein-glucuronide
Supports tissue-specific β-glucuronidase profiling
Mouse liver homogenate assay data
Enzyme Assay Development Tissue Biochemistry β-Glucuronidase

Phenylglucuronide High-Value Application Scenarios


Cross-Species Toxicokinetic Modeling

Phenylglucuronide is the definitive analytical standard and metabolite of interest for developing and validating physiologically based toxicokinetic (PB-TK) models. Its use is non-negotiable when building models that must account for species-specific differences in phenol metabolism, as evidenced by its dominance in pig (83% of metabolites) versus rat (42%) [1]. Accurate in vitro-in vivo extrapolation (IVIVE) for phenolic compounds requires the Km and Vmax data derived from studies using this specific compound .

β-Glucuronidase Enzymology and Probe Development

This compound is the only known substrate that serves as the inflection point in the biphasic Hammett plot for β-glucuronidase-catalyzed hydrolysis [1]. It is therefore an irreplaceable tool for enzymologists investigating the catalytic mechanism of this enzyme. Furthermore, its unique substrate-dependent activity profile makes it the preferred choice for accurately profiling β-glucuronidase distribution and activity in developmental biology or tissue-specific studies, where other substrates may yield false negatives .

LC-MS Method for Biomonitoring

Phenylglucuronide is a required reference standard for any analytical laboratory developing or validating LC-MS/MS methods for the biomonitoring of phenol or benzene exposure. A fully validated LC-APCI-MS method exists which quantifiably resolves it from other common glucuronide metabolites (APhG, NPhG, NG) with established precision (2.9–10.6% RSD) and detection limits (1-5 mg/L) [1]. Its use ensures method accuracy and prevents misidentification in complex urinary matrices.

Induced Volatolomics Diagnostic Research

Based on recent patented applications, Phenylglucuronide is being investigated as an exogenous agent for induced volatolomics in cancer detection [1]. The principle relies on its property as a non-toxic prodrug that is specifically hydrolyzed by elevated β-glucuronidase in the tumor microenvironment to release volatile phenol, which can then be detected by gas sensors [1]. This emerging application creates a new, high-value procurement stream for this compound in diagnostic research and development.

Application
Selection Property
Validation Focus
Cross-species toxicokinetic modeling
Metabolite standard for glucuronidation pathway
Species-specific conjugation ratio verification
β-glucuronidase enzymology & probe development
Mechanistic benchmark substrate with Hammett inflection
Enzyme kinetics SAR analysis
LC-MS biomonitoring method
Resolved glucuronide analytical standard
Chromatographic specificity and precision review
Induced volatolomics diagnostic research
β-glucuronidase-cleavable prodrug
Tumor microenvironment hydrolysis assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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